molecular formula C16H20N4O2 B6472859 5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine CAS No. 2640866-09-5

5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6472859
CAS No.: 2640866-09-5
M. Wt: 300.36 g/mol
InChI Key: JUBOWBSDKYCBGD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine (CAS: 2640866-09-5) is a heterocyclic compound with the molecular formula C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol . The structure comprises a pyrimidine ring substituted with a methoxy group at position 5 and a piperazine moiety bearing a 2-methoxyphenyl group at the 4-position.

For example, the piperazine moiety is often introduced using Buchwald-Hartwig amination or Ullmann coupling, as seen in related compounds .

Properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-21-13-11-17-16(18-12-13)20-9-7-19(8-10-20)14-5-3-4-6-15(14)22-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBOWBSDKYCBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The SNAr approach leverages the electrophilic character of halogenated pyrimidines to facilitate amine coupling.

Step 1: Synthesis of 2-Chloro-5-Methoxypyrimidine
The pyrimidine core is functionalized via methoxylation of 2-chloropyrimidine-5-ol using methyl iodide in the presence of a base such as potassium carbonate. Reaction conditions typically involve refluxing in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 70–85%.

Step 2: Preparation of 4-(2-Methoxyphenyl)Piperazine
Piperazine is alkylated with 2-methoxybromobenzene under basic conditions. A mixture of piperazine, 2-methoxybromobenzene, and potassium carbonate in acetonitrile is refluxed for 18–24 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate, 4:1). This step yields 60–75% of the desired piperazine derivative.

Step 3: Coupling Reaction
The final step involves reacting 2-chloro-5-methoxypyrimidine with 4-(2-methoxyphenyl)piperazine in DMF at 120°C for 24 hours. Triethylamine is added to scavenge HCl, improving reaction efficiency. Yields range from 50–65%, with purity confirmed via HPLC.

Challenges : Competing side reactions, such as over-alkylation of piperazine or hydrolysis of the methoxy group, necessitate strict stoichiometric control and anhydrous conditions.

Reductive Amination Approach

This method constructs the piperazine moiety in situ, offering flexibility in tailoring substituents.

Step 1: Aldehyde Synthesis
A key intermediate, 2-(piperazin-1-yl)benzaldehyde, is prepared via Swern oxidation of 2-(piperazin-1-yl)benzyl alcohol. Oxalyl chloride and dimethyl sulfide in dichloromethane at −60°C convert the alcohol to the aldehyde, with yields of 80–90%.

Step 2: Condensation with 5-Methoxypyrimidin-2-Amine
The aldehyde is condensed with 5-methoxypyrimidin-2-amine under reductive amination conditions. Sodium cyanoborohydride in methanol at room temperature facilitates imine formation and subsequent reduction, yielding the target compound in 55–70% yield.

Advantages : This route avoids pre-functionalized piperazines, enabling modular synthesis. However, the sensitivity of aldehydes to oxidation demands inert atmospheres and low temperatures.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions offer precise control over C–N bond formation.

Buchwald-Hartwig Amination
2-Bromo-5-methoxypyrimidine is coupled with 4-(2-methoxyphenyl)piperazine using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C. This method achieves yields of 65–80% with high regioselectivity.

Optimization : Ligand selection critically impacts efficiency. Bulky phosphine ligands suppress undesired β-hydride elimination, while polar aprotic solvents enhance catalyst stability.

Optimization and Yield Improvements

Solvent and Base Selection

ParameterSNArReductive AminationBuchwald-Hartwig
Solvent DMFMethanolToluene
Base TriethylamineSodium CyanoborohydrideCesium Carbonate
Yield Range (%) 50–6555–7065–80

Polar solvents like DMF enhance nucleophilicity in SNAr, while toluene’s high boiling point favors metal-catalyzed reactions.

Temperature and Time

  • SNAr : Elevated temperatures (120°C) accelerate displacement but risk decomposition.

  • Reductive Amination : Room temperature suffices due to the exothermic nature of imine reduction.

  • Buchwald-Hartwig : Prolonged heating (24–48 hours) ensures complete coupling.

Comparative Analysis of Methods

MethodAdvantagesLimitations
SNAr Simplicity, low costModerate yields, side reactions
Reductive Amination Modular, avoids pre-functionalizationSensitive intermediates, multi-step
Buchwald-Hartwig High yields, regioselectivityExpensive catalysts, inert conditions

The Buchwald-Hartwig method emerges as the most efficient for large-scale synthesis, albeit with higher operational costs. SNAr remains viable for laboratories with limited access to advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium iodide in acetone at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted arylpiperazines.

Scientific Research Applications

5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as an agonist or antagonist, depending on the target and the context of its use. The compound may modulate signaling pathways, leading to various biological effects. For example, it may influence neurotransmitter release or inhibit enzyme activity, thereby affecting cellular processes.

Comparison with Similar Compounds

5-HT₁A Receptor Ligands

Compounds targeting 5-HT₁A receptors are critical for neurological imaging and therapeutic applications. Below is a comparison of key analogs:

Compound Name Structure Highlights 5-HT₁A Affinity (IC₅₀ or Kᵢ) Application Evidence Source
5-Methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine Pyrimidine core, dual methoxy substituents Not reported Research compound
18F-Mefway Cyclohexanecarboxamide backbone, ¹⁸F label 26 nmol/L (IC₅₀) PET imaging of 5-HT₁A receptors in humans
18F-FCWAY Similar to 18F-Mefway but with fluorocyclohexane Comparable to 18F-Mefway PET imaging (discontinued due to defluorination)
WAY-100635 Pyridinylcyclohexanecarboxamide 23 nmol/L (IC₅₀) Gold standard for 5-HT₁A studies

Key Observations :

  • Structural Impact : The pyrimidine core in the main compound may confer distinct pharmacokinetic properties compared to carboxamide-based ligands like 18F-Mefway. For instance, pyrimidine derivatives often exhibit enhanced metabolic stability but reduced blood-brain barrier penetration compared to carboxamides .
5-HT₂A Receptor Antagonists

Piperazine derivatives are also explored as 5-HT₂A antagonists for psychiatric disorders:

Compound Name Structure Highlights 5-HT₂A Activity Therapeutic Potential Evidence Source
Compound 6a Fused thiophene-pyrimidine core High antagonism (IC₅₀ not reported) Schizophrenia, depression
Compound 11d Tetrahydrothieno-pyridine ester Most active in class Antipsychotic candidate
Main Compound Pyrimidine core, no thiophene/ester groups Likely inactive Not applicable

Key Observations :

  • The absence of electron-withdrawing groups (e.g., esters) or planar heterocycles (e.g., thiophene) in the main compound likely reduces 5-HT₂A affinity compared to 6a and 11d .
Anticancer Agents

Pyrimidine-piperazine hybrids are investigated for antitumor activity:

Compound Name Structure Highlights Anticancer Target Activity vs. Dasatinib Evidence Source
8b and 8c Thiadiazole-carboxamide linked to pyrimidine Src kinase inhibition Superior to dasatinib
Main Compound No thiadiazole or carboxamide moieties Not studied Unlikely

Key Observations :

  • The main compound lacks the thiadiazole-carboxamide scaffold critical for Src kinase inhibition in 8b/8c, suggesting divergent therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the preparation of the pyrimidine and piperazine moieties. Key steps include nucleophilic substitution to attach the piperazine ring to the pyrimidine core. Optimization involves:

  • Temperature control : Maintaining 80–100°C during coupling reactions to prevent side products.
  • Catalysts : Using palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons. Piperazine protons appear as broad singlets (~3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C17H21N5O2, exact mass 335.17 g/mol).
  • X-ray crystallography : Resolves spatial arrangement of the piperazine and pyrimidine rings .

Q. How does the methoxy substitution pattern influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP determination : Reverse-phase HPLC or shake-flask method to assess lipophilicity, critical for blood-brain barrier penetration in CNS studies.
  • pKa calculation : Potentiometric titration or computational tools (e.g., MarvinSuite) to predict ionization states at physiological pH .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported 5-HT1A receptor binding affinities for this compound?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines vs. native tissue). Standardization steps:

  • Radioligand binding assays : Use [3H]8-OH-DPAT in HEK-293 cells expressing human 5-HT1A receptors, with non-specific binding blocked by 10 μM serotonin .
  • Competitive binding studies : Compare IC50 values against reference antagonists (e.g., WAY-100635) to control for assay variability .

Q. How can researchers optimize radiosynthesis of 18F-labeled analogs for PET imaging of 5-HT1A receptors?

  • Methodological Answer :

  • Precursor design : Introduce a nitro or trimethylammonium leaving group at the pyrimidine’s 2-position for 18F substitution.
  • Radiolabeling : React precursor with [18F]fluoride (Kryptofix 222/K2CO3 in DMSO, 100°C, 10 min).
  • Purification : Semi-preparative HPLC (C18 column, acetonitrile/water) to isolate the radiotracer.
  • Quality control : Radio-TLC and LC-MS to confirm radiochemical purity (>98%) .

Q. What computational methods predict the compound’s interaction with 5-HT1A receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with receptor PDB 7E2Z to model binding poses. Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe362.
  • Molecular Dynamics (MD) Simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-receptor complex .

Key Research Applications

  • Neuroimaging : Quantifying 5-HT1A receptor density in Alzheimer’s disease models via PET (e.g., hippocampal binding correlates with MMSE scores ).
  • Drug Discovery : Scaffold for developing selective serotonin modulators with reduced off-target effects .
  • Structural Biology : X-ray co-crystallization with 5-HT1A receptors to guide rational drug design .

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